Introduction: The Rationale for Investigating 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine
Introduction: The Rationale for Investigating 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine
An In-Depth Technical Guide to 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine: Synthesis, Characterization, and Preclinical Evaluation Strategy
This guide provides a comprehensive technical overview of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine, a heterocyclic compound of interest in contemporary drug discovery. We will delve into its chemical characteristics, a proposed synthetic pathway, and a robust strategy for its preclinical evaluation, with a particular focus on its potential as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals.
The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in drug design. When coupled with a nitropyridine ring, a versatile electrophile and a common pharmacophore in kinase inhibitors, the resulting molecule, 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine, presents a compelling candidate for investigation as a therapeutic agent, particularly in oncology and neurology.
The dimethyl substitution on the morpholine ring can offer conformational rigidity and improved target engagement. This guide will provide a detailed roadmap for the synthesis and evaluation of this promising compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development. The key properties of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 260447-04-9 | |
| Molecular Formula | C₁₁H₁₅N₃O₃ | |
| Molecular Weight | 237.26 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | Smolecule |
| Purity | >97% (commercially available) | Smolecule |
| Canonical SMILES | CC1CN(CC(O1)C)C2=NC=C(C=C2)[O-] | Smolecule |
| InChI Key | OEWWQMFPALMWEF-UHFFFAOYSA-N | Smolecule |
Synthesis of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine
While specific literature detailing the synthesis of this exact molecule is sparse, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related compounds. The proposed synthesis involves a nucleophilic aromatic substitution (SNAAr) reaction between cis-2,6-dimethylmorpholine and 2-chloro-5-nitropyridine.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine via SNAAr.
Step-by-Step Experimental Protocol
Materials:
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cis-2,6-Dimethylmorpholine
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2-Chloro-5-nitropyridine
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-2,6-dimethylmorpholine (1.0 eq), 2-chloro-5-nitropyridine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine (2 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Preclinical Evaluation Strategy: Targeting the PI3K/Akt/mTOR Pathway
The structural motifs present in 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine, particularly the morpholine ring, are commonly found in inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, a logical starting point for the biological evaluation of this compound is to assess its activity against key kinases in this pathway.
The PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
In Vitro Kinase Inhibition Assays
The initial step in biological evaluation is to determine the compound's inhibitory activity against a panel of kinases, with a primary focus on PI3K isoforms and mTOR.
Experimental Protocol: In Vitro Kinase Assay (e.g., for PI3Kα)
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated product is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
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Recombinant human PI3Kα enzyme
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PIP₂ (phosphatidylinositol-4,5-bisphosphate) substrate
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ATP (adenosine triphosphate)
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ADP-Glo™ Kinase Assay kit (Promega) or similar
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2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (test compound)
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Known PI3K inhibitor (positive control, e.g., Wortmannin)
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DMSO (vehicle control)
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Assay buffer
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384-well plates
Procedure:
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Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
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Reaction Setup: In a 384-well plate, add the following in order:
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Assay buffer
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Test compound or control (at various concentrations)
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PI3Kα enzyme
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PIP₂ substrate
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Initiation of Reaction: Add ATP to initiate the kinase reaction.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Detection:
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Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
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Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
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Data Analysis:
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Measure the luminescence using a plate reader.
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The signal is inversely proportional to the kinase activity.
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Calculate the percent inhibition for each compound concentration.
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Determine the IC₅₀ value by fitting the data to a dose-response curve.
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Cellular Proliferation Assays
To assess the compound's effect on cancer cell growth, a cellular proliferation assay is essential. A variety of cancer cell lines with known mutations in the PI3K/Akt/mTOR pathway should be used (e.g., MCF-7, PC-3, A549).
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
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Cancer cell lines
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Complete cell culture medium
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2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (test compound)
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Known cytotoxic agent (positive control, e.g., Doxorubicin)
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DMSO (vehicle control)
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CellTiter-Glo® Reagent
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96-well clear-bottom white plates
Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of the test compound or controls.
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Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
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Assay:
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Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
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Add the CellTiter-Glo® Reagent to each well.
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Mix the contents on an orbital shaker to induce cell lysis.
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Incubate at room temperature to stabilize the luminescent signal.
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Data Analysis:
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Measure the luminescence using a plate reader.
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Calculate the percent viability for each compound concentration relative to the vehicle control.
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Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
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Structure-Activity Relationship (SAR) Insights and Future Directions
The initial biological data from these assays will provide valuable insights into the structure-activity relationship of this compound. Key areas for future optimization could include:
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Modification of the nitropyridine ring: Altering the position of the nitro group or replacing it with other electron-withdrawing groups could modulate the compound's activity and selectivity.
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Stereochemistry of the dimethylmorpholine: Investigating the activity of the different stereoisomers (cis and trans) of the 2,6-dimethylmorpholine moiety could reveal stereospecific interactions with the target kinase.
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Introduction of additional functional groups: Adding substituents to the pyridine or morpholine rings could enhance target binding and improve pharmacokinetic properties.
Conclusion
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a promising scaffold for the development of novel kinase inhibitors. This guide has provided a comprehensive framework for its synthesis and preclinical evaluation, with a focus on the PI3K/Akt/mTOR pathway. The proposed experimental protocols are robust and well-established, and the insights gained from these studies will be instrumental in advancing this compound or its derivatives toward clinical development.
References
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.
